5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 27006-76-4) is a highly reactive, poly-functionalized pyrazole building block utilized extensively in pharmaceutical and agrochemical manufacturing. Structurally, it features an electrophilic 4-formyl group and an activated 5-chloro leaving group, making it an ideal bifunctional precursor. It is predominantly procured for the synthesis of complex fused heterocyclic systems, such as pyrazolo-pyrimidines and pyrazolo-diazepines, as well as for the production of pyrazole amide fungicides and targeted Schiff base ligands. Its dual-site reactivity allows chemists to execute sequential or one-pot condensation and nucleophilic aromatic substitution (SNAr) reactions, establishing it as a cornerstone intermediate in modern drug discovery and crop protection pipelines [1].
Substituting 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with its closest non-chlorinated analog, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, fundamentally disrupts synthetic workflows targeting fused bicyclic systems. The absence of the 5-chloro group eliminates the capacity for nucleophilic aromatic substitution (SNAr), restricting the molecule to simple aldehyde condensations and preventing critical ring-closing steps [1]. Furthermore, substituting the N-methyl group with an N-phenyl moiety (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) introduces significant steric bulk and electron-withdrawing effects that deactivate the pyrazole core. This deactivation leads to substantially lower yields during upstream Vilsmeier-Haack formylation and alters downstream solubility profiles, making generic substitution synthetically and economically unviable for scalable manufacturing [2].
The presence of the 5-chloro group, strongly activated by the adjacent electron-withdrawing 4-formyl group, enables efficient Nucleophilic Aromatic Substitution (SNAr). When reacted with nucleophiles like o-bromophenol or 1,2-diaminobenzene, this compound readily forms 5-phenoxy or 5-amino intermediates necessary for fused bicyclic synthesis. The baseline comparator, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, lacks this leaving group entirely, restricting its utility to simple aldehyde condensations and preventing its use in pyrazolo-diazepine or pyrazolo-pyrimidine ring closures [1].
| Evidence Dimension | SNAr reactivity for fused ring synthesis |
| Target Compound Data | Enables dual-site reactivity (C4 condensation + C5 SNAr) for fused heterocycle formation. |
| Comparator Or Baseline | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Lacks C5 leaving group) |
| Quantified Difference | 100% loss of SNAr cyclization capability in the baseline comparator. |
| Conditions | Alkaline conditions (e.g., KOH/DMF) with nucleophilic amines or phenols |
Procurement of the 5-chloro derivative is an absolute requirement for synthetic pathways targeting fused pyrazole scaffolds, as unchlorinated analogs cannot undergo the necessary ring-closing substitutions.
The N-methyl substitution in 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde maintains sufficient electron density on the pyrazole core to allow for efficient Vilsmeier-Haack formylation, typically achieving scalable isolated yields of 62–70%. In contrast, substituting the N-methyl group with an N-phenyl or electron-withdrawing N-aryl group (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) deactivates the ring towards electrophilic attack, dropping formylation yields to ~52% or lower, and significantly increasing required reaction times[1].
| Evidence Dimension | Vilsmeier-Haack formylation isolated yield |
| Target Compound Data | 62–70% typical isolated yield |
| Comparator Or Baseline | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (~52% yield) |
| Quantified Difference | 10–18% absolute yield increase and shorter reaction times compared to N-phenyl analogs. |
| Conditions | POCl3 / DMF formylation at 90–100 °C |
For industrial scale-up, the N-methyl derivative offers superior precursor manufacturability and lower cost of goods compared to N-aryl analogs.
X-ray crystallographic data reveals that the formyl group in 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is forced out of the pyrazole ring plane by approximately 72.8° due to steric repulsion from the adjacent 5-chloro and 3-methyl groups. This significant dihedral angle deviation contrasts with less substituted pyrazole-4-carbaldehydes, which maintain near-planarity. This twisted conformation dictates the trajectory of incoming nucleophiles during downstream Schiff base or oxime formation, influencing the stereoselectivity of the resulting pharmaceutical intermediates [1].
| Evidence Dimension | Aldehyde-pyrazole dihedral angle (conformational planarity) |
| Target Compound Data | ~72.8° dihedral angle deviation |
| Comparator Or Baseline | Unhindered pyrazole-4-carbaldehydes (~0-10° deviation) |
| Quantified Difference | >60° increase in dihedral angle due to steric bulk. |
| Conditions | Solid-state X-ray crystallographic analysis |
Buyers designing stereoselective ligands or specific bioactive conformations must account for this steric twist, which alters both reactivity kinetics and target-binding profiles compared to planar analogs.
Leveraging the dual reactivity demonstrated in Section 3, this compound is the optimal precursor for synthesizing tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepines and pyrazolo[3,4-d]pyrimidines. The 4-formyl group undergoes condensation while the 5-chloro group facilitates ring closure via SNAr with diamines or aminothiophenols [1].
The compound is heavily procured as an intermediate for synthesizing pyrazole amide fungicides and insecticides. It can be efficiently converted into 1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives, where the high upstream Vilsmeier-Haack yields ensure cost-effective scale-up for agricultural applications .
Due to its specific steric conformation (the ~72.8° dihedral angle of the formyl group), it is used to synthesize stereochemically distinct Schiff bases and pyrazole oximes. Condensation with aromatic amines or hydroxylamines yields ligands with unique spatial geometries that are evaluated for antimicrobial and antitumor activities [2].
Irritant